Surugatoxin

描述

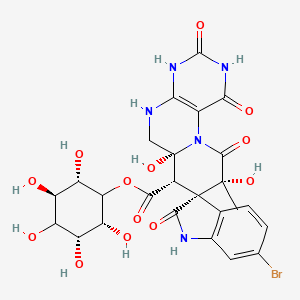

Structure

2D Structure

3D Structure

属性

CAS 编号 |

40957-92-4 |

|---|---|

分子式 |

C25H26BrN5O13 |

分子量 |

684.4 g/mol |

IUPAC 名称 |

[(2S,3R,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] (3S,6'aR,7'S,9'R)-6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate |

InChI |

InChI=1S/C25H26BrN5O13/c1-23(42)21(40)31-9-17(29-22(41)30-18(9)37)27-5-24(31,43)16(25(23)7-3-2-6(26)4-8(7)28-20(25)39)19(38)44-15-13(35)11(33)10(32)12(34)14(15)36/h2-4,10-16,32-36,42-43H,5H2,1H3,(H,28,39)(H3,27,29,30,37,41)/t10?,11-,12-,13-,14+,15?,16-,23+,24+,25+/m1/s1 |

InChI 键 |

BYUCWVNHAZPTMA-RVJSENRVSA-N |

SMILES |

CC1(C(=O)N2C3=C(NCC2(C(C14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6C(C(C(C(C6O)O)O)O)O)O)NC(=O)NC3=O)O |

手性 SMILES |

C[C@@]1(C(=O)N2C3=C(NC[C@@]2([C@H]([C@]14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6[C@@H]([C@@H](C([C@H]([C@@H]6O)O)O)O)O)O)NC(=O)NC3=O)O |

规范 SMILES |

CC1(C(=O)N2C3=C(NCC2(C(C14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6C(C(C(C(C6O)O)O)O)O)O)NC(=O)NC3=O)O |

同义词 |

surugatoxin |

产品来源 |

United States |

Biological Origins and Ecological Aspects of Surugatoxin Production

Identification of Biological Source Organisms: Babylonia japonica

The primary organism associated with surugatoxin is the Japanese ivory mollusk, Babylonia japonica, a carnivorous gastropod. wikipedia.orgwikipedia.org This sea snail is considered a delicacy and is consumed as sushi and sashimi. wikipedia.org The toxin is specifically found in the mid-gut digestive gland of the mollusk. wikipedia.org Following the 1965 food poisoning incident, investigations traced the source of the illness to the consumption of these snails. wikipedia.orgwikipedia.org While Babylonia japonica is the organism in which the toxin accumulates, it is not the original producer of the compound. mdpi.com

Role of Associated Microorganisms in Toxin Production: Coryneform bacterium

Initial beliefs that the snail itself produced this compound were later revised. mdpi.com Research has indicated that the toxin is actually a metabolic product of a marine bacterium. wikipedia.org Specifically, a prokaryotic microorganism belonging to the Coryneform group has been identified as the producer of this compound precursors. wikipedia.orgmdpi.com Corynebacterium species are known to produce various toxins; for instance, Corynebacterium diphtheriae produces the diphtheria toxin when infected by a specific bacteriophage carrying the necessary gene. europa.euwikipedia.org While the exact mechanisms are specific to each toxin, the ability of coryneform bacteria to synthesize potent toxins is well-established. europa.eumedscape.com In the case of this compound, it is believed that the bacterium resides in the marine environment and is ingested by Babylonia japonica. fao.org

Environmental and Seasonal Factors Influencing Toxin Accumulation

The toxicity of Babylonia japonica has been observed to vary with environmental conditions, particularly with the seasons. wikipedia.org Toxin presence in the snails from the Suruga Bay area was notably limited to the months of July through September. wikipedia.org This period coincides with warmer water temperatures, which sometimes reached 25°C. wikipedia.org Such seasonal fluctuations in toxin levels are not uncommon for marine toxins. For instance, while some toxins show little seasonal change, others exhibit significant variation. mdpi.com The toxicity of the ivory shells in Suruga Bay rapidly declined after 1978, making the toxin less available for research. wikipedia.org Environmental factors, including temperature and nutrient availability, can play a crucial role in the growth of toxin-producing microorganisms and the subsequent accumulation of toxins in marine animals. nih.govfrontiersin.org

Bioaccumulation Pathways in Marine Ecosystems

The presence of this compound in Babylonia japonica is a result of bioaccumulation. wikipedia.org Bioaccumulation is the process where an organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. sciencelearn.org.nzcimi.org In the marine environment, this process often begins with microorganisms like phytoplankton or bacteria that produce the initial toxins. sciencelearn.org.nzcimi.org

Chemical Synthesis and Synthetic Methodologies

Early Total Synthesis Approaches

The initial forays into the total synthesis of surugatoxin were characterized by lengthy and often low-yielding routes, reflecting the significant hurdles posed by its polycyclic structure and dense stereochemistry. These early endeavors, however, laid a critical foundation for future, more efficient synthetic designs.

Inoue's Seminal Contributions

Advanced Synthetic Strategies for the this compound Core

Building upon the foundational work of early syntheses, more recent approaches have focused on developing more concise and efficient routes to the this compound core. These advanced strategies often employ novel methodologies to construct key structural motifs with greater chemo-, regio-, and stereoselectivity. acs.orgnih.gov

Spirooxindole Annulation Methodologies

The spirooxindole moiety is a defining feature of the this compound structure, and its construction has been a major focus of synthetic innovation. researchgate.netsci-hub.se One advanced strategy involves a chemo-, regio-, and stereoselective intermolecular oxindole (B195798) annulation. acs.org This method allows for the direct formation of the spirooxindole ring junction with high diastereoselectivity at the crucial C7 position, streamlining the synthesis of the C ring. acs.org Another approach utilizes a Diels-Alder reaction to form the C-ring, with the intention of creating the spirooxindole through a subsequent oxidative spirocyclization. Although initial attempts exploring diene connectivities at the indole (B1671886) C2 and C3 positions were not successful, a subsequent strategy involving lithium-halogen exchange and conjugate addition into an unsaturated ketone proved effective in directly forming the spirooxindole ring junction.

Enamine Oxidation in Late-Stage Synthesis

The stereoselective introduction of the quaternary center at C9 is a critical step in the synthesis of the this compound aglycone. acs.org A powerful strategy that has been employed is the late-stage oxidation of an enamine intermediate. acs.orgnih.gov This transformation, often utilizing reagents like meta-chloroperoxybenzoic acid (m-CPBA), allows for the installation of the hydroxyl group at the C9 position. However, the stereochemical outcome of this oxidation can be sensitive to the substrate's conformation, sometimes leading to the formation of the undesired diastereomer. acs.org In such cases, a subsequent epimerization step is required to obtain the correct stereochemistry of the this compound core. acs.org

Construction of the Pentacyclic Ring System

The assembly of the complete pentacyclic framework of this compound represents the culmination of the synthetic effort. google.comresearchmap.jpoup.com This intricate process involves the careful orchestration of several key bond-forming reactions. A notable approach involves a Diels-Alder reaction between a 3-ethoxycarbonylmethylene-2-oxoindoline derivative and 1,3-pentadiene (B166810) to construct a key intermediate. oup.com Subsequent transformations, including ozonolysis, recyclization, and the introduction of the remaining functional groups, ultimately lead to the formation of the complete pentacyclic system. oup.com The development of concise and efficient methods for constructing this complex ring system remains an active area of research, with the goal of providing more practical access to this compound and its analogs for further scientific investigation. acs.org

Stereoselective and Diastereoselective Control in Synthesis

The synthesis of this compound and its analogues necessitates precise control over multiple stereocenters. The contiguous stereoarray in the C ring, coupled with an oxidation-sensitive dioxopyrimidine, poses a significant synthetic hurdle. acs.org Early synthetic approaches by Inoue and coworkers involved a late-stage retroaldol–aldol sequence to generate the spirocycle and the adjacent C7 and C9 stereocenters. acs.org However, this method produced a mixture of four diastereomers, requiring separation and resulting in low yields, making it unsuitable for producing significant quantities for biological studies. acs.org

More recent strategies have focused on developing highly stereoselective and diastereoselective reactions to overcome these challenges. A key breakthrough was a chemo-, regio-, and stereoselective intermolecular oxindole annulation. acs.orgnih.gov This reaction, which assembles the crucial spirooxindole structure from a bicyclic cyclopentenone intermediate, proceeds with high diastereoselectivity, yielding a single diastereomer at the C7 position. acs.org The establishment of the spirooxindole quaternary center at C7 was pivotal, and it was hypothesized that a conjugate addition would exhibit high stereoselectivity, with a hydroxymethyl group directing the addition. acs.org

Another critical stereochemical challenge is the establishment of the C9 quaternary center. This was achieved through a stereoselective enamine oxidation in a late-stage step of the synthesis. acs.org The stereochemistry of the synthesized C-ring in the this compound aglycone was confirmed through Nuclear Overhauser Effect (NOE) analysis, which showed the desired correlation between key protons, validating the structural assignments by comparing them to intermediates from earlier syntheses. acs.org In some spirocyclic oxindole alkaloids, the C-7 epimers can interconvert under acidic or basic conditions through a retro-Mannich/Mannich reaction mechanism involving a ring-opened intermediate. researchgate.net

A summary of key stereoselective transformations is presented below.

| Transformation | Method | Stereochemical Outcome | Significance | Reference |

| C7 Spirocenter Formation | Intermolecular oxindole annulation | High diastereoselectivity (single C7 diastereomer) | Streamlined preparation of the C ring, avoiding isomeric mixtures. | acs.org |

| C9 Quaternary Center Formation | Late-stage enamine oxidation | Stereoselective oxidation of an in situ generated enamine. | Establishes the final critical quaternary stereocenter of the core. | acs.org |

| Spirocyclization | Friedel–Crafts type reaction | 3.7:1 diastereomeric ratio (dr) | Provided a precursor to the this compound aglycone. | rsc.org |

| C7/C9 Vicinal Stereocenters | Retroaldol–aldol sequence | Low yield after separation of four diastereomers. | An earlier, less efficient approach to the spirocycle. | acs.org |

Synthesis of Aglycone Forms and Synthetic Intermediates

The total synthesis of this compound hinges on the successful construction of its aglycone, the core structure devoid of the myo-inositol moiety. Several synthetic routes have been developed to access this key precursor. A concise and direct synthesis of the this compound aglycone was achieved in 13 steps. acs.orgnih.gov

The retrosynthetic analysis of this approach reveals key intermediates (Table 2). The this compound aglycone is envisioned to arise from a spirooxindole intermediate via a stereoselective enamine oxidation. acs.org This crucial spirooxindole retron can be assembled from a bicyclic cyclopentenone through the previously mentioned oxindole annulation. acs.org An alternative earlier strategy involved a Diels-Alder reaction to form the C-ring, followed by an intended oxidative spirocyclization, which proved unsuccessful. A subsequent successful tactic involved a direct formation of the spirooxindole ring junction through lithium-halogen exchange and conjugate addition into an unsaturated ketone.

In one reported synthesis, the aglycone was prepared in 13 steps starting from 6-bromoisatin (B21408) and methylthioethyl 4-phthalimidoacetoacetate, proceeding through a key nitro ketone intermediate that is central to the synthesis of both this compound and neothis compound. clockss.org Another approach utilized a tethered iodoaniline which, upon conjugate addition, provided high stereoselectivity directed by a hydroxymethyl group. acs.org The synthesis of an ethyl ester analogue of the prothis compound aglycone has also been reported. acs.orgamanote.com

| Key Intermediate | Synthetic Precursor(s) | Key Transformation | Reference |

| This compound Aglycone | Amine ester intermediate (protected aglycone) | Gentle deprotection with dilute trifluoroacetic acid. | acs.org |

| Spirooxindole Intermediate | Bicyclic cyclopentenone, m-phenylenediamine | Chemo-, regio-, and stereoselective intermolecular oxindole annulation. | acs.org |

| Bicyclic Cyclopentenone | Ester intermediate and ethanolamine | Multi-step sequence. | acs.org |

| This compound Aglycone | 6-Bromoisatin, Methylthioethyl 4-phthalimidoacetoacetate | 13-step synthesis via a nitro ketone intermediate. | clockss.org |

| Neothis compound Aglycone Ester | 6-Bromo-3-ethoxycarbonylmethylene-2-oxoindoline, 1,3-pentadiene | Diels-Alder reaction followed by multi-step conversion. | oup.com |

Recent Innovations in Spirocyclic Oxindole Synthesis Relevant to this compound

The spirocyclic oxindole is a privileged scaffold found in numerous natural products, including this compound, and its synthesis has been a major focus of chemical research. rsc.orgmdpi.com Recent years have seen the development of novel and efficient methodologies for constructing this core structure, which are highly relevant to future syntheses of this compound and its analogues. rsc.org

A significant recent innovation is an iridium- and erbium-catalyzed dehydrogenative spirocyclization reaction, which provides direct access to spirocyclic oxindole alkaloids. nih.gov This method extends the utility of iridium-catalyzed dehydrogenative coupling to the synthesis of complex indole alkaloids. nih.gov

Organocatalysis has also emerged as a powerful tool. A Michael–Mannich cascade reaction catalyzed by a bifunctional thiourea (B124793) has been developed to construct enantioenriched spirocyclic oxindoles bearing four consecutive stereogenic centers, a feature directly applicable to the this compound challenge. rsc.orgresearchgate.net Similarly, organocatalytic [4+2] cycloaddition reactions have been used to synthesize chiral spirocyclic scaffolds. researchgate.net

Other modern synthetic methods include:

[3+2] Cycloadditions: Palladium-catalyzed [3+2] cycloadditions with trimethylenemethane (TMM) have been used to form the spirocyclopentane core of related alkaloids. rsc.org

Hetero-Claisen Rearrangement: A -sigmatropic enolate rearrangement provides a three-step process to convert carboxylic acids into spirocyclic oxindoles at low temperatures. acs.org

Multi-component Reactions: Efficient protocols using three-component reactions of arylamines, isatins, and cyclopentane-1,3-dione have been developed to produce novel spiro[dihydropyridine-oxindoles]. beilstein-journals.org

Ring-Closing Metathesis (RCM): Ruthenium-catalyzed RCM reactions of 3,3-diallyl oxindoles have been shown to be an effective method for constructing spiro-oxindole derivatives. mdpi.com

Cascade Reactions: One-pot tandem reactions involving a vinylogous Michael addition followed by a sequential cascade have been used to synthesize novel functionalized spirocyclic oxindoles. researchgate.net

These innovative strategies offer more efficient and stereocontrolled pathways to the spirocyclic oxindole core, paving the way for more streamlined and versatile total syntheses of this compound and the generation of diverse analogues for further study. rsc.orgnih.gov

| Synthetic Method | Key Features | Catalyst/Reagent | Relevance to this compound | Reference |

| Dehydrogenative Spirocyclization | Direct access to spirocyclic oxindoles. | Iridium (Ir) and Erbium (Er) catalysts. | Potentially simplifies the construction of the core skeleton. | nih.gov |

| Michael-Mannich Cascade | Forms four consecutive stereogenic centers. | Bifunctional thiourea (organocatalyst). | Directly addresses the stereochemical complexity of the this compound core. | rsc.orgresearchgate.net |

| -Sigmatropic Rearrangement | Low-temperature conversion of carboxylic acids to spiro-oxindoles. | Potassium enolate intermediate. | Provides an alternative route to the spirocyclic system. | acs.org |

| Ring-Closing Metathesis (RCM) | Forms spiro-cyclopentene ring from diallyl precursors. | Grubbs' catalyst (Ruthenium-based). | Efficient construction of the five-membered spiro-ring. | mdpi.com |

| [4+2] Cycloaddition | Organocatalytic approach to chiral spirocyclic scaffolds. | Organocatalysts. | Enantioselective synthesis of the core structure. | researchgate.net |

| Multi-component Reaction | One-pot synthesis of complex spiro-heterocycles. | Acetic acid. | Rapid assembly of diverse spirooxindole structures. | beilstein-journals.org |

Structural Elucidation and Advanced Characterization Methodologies in Research

Spectroscopic Techniques for Structural Confirmation

The definitive structure of Surugatoxin, particularly its complex stereochemistry, has been established through the application of various spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically Nuclear Overhauser Effect (NOE) analysis, has been indispensable. acs.orgnumberanalytics.com

NOE analysis allows for the determination of the spatial proximity of atoms within a molecule. For this compound and its synthetic precursors, NOE studies were crucial in confirming the stereochemical assignments of its multiple rings. acs.org For instance, in the characterization of the this compound aglycone (the core structure without the sugar moiety), a strong NOE signal was observed between the hydrogen on carbon 18 (C18) and the hydrogens on carbons 3 (C3) and 12 (C12). This correlation was a key piece of evidence in confirming the targeted stereochemistry of the C ring. acs.org

In contrast, the analysis of a synthetically prepared stereoisomer, epi-surugatoxin aglycone, did not show this strong correlation, but rather weaker interactions, which helped in its structural assignment. acs.org The comparison of proton NMR spectra between different synthetically prepared stereoisomers and with previously reported intermediates provided the necessary evidence to solidify the structural assignments. acs.org

Other spectroscopic methods, such as mass spectrometry, have also been employed to confirm the molecular weight and formula of this compound and its related compounds. clockss.org Infrared (IR) spectroscopy helps in identifying the functional groups present in the molecule. numberanalytics.comjchps.com Together, these techniques provide a comprehensive picture of the molecule's connectivity and three-dimensional shape. utoronto.camaas.edu.mm

Table 1: Key NOE Correlations in this compound Aglycone Stereoisomers

| Interacting Protons | Observed NOE in this compound Aglycone | Observed NOE in epi-Surugatoxin Aglycone | Stereochemical Implication |

|---|---|---|---|

| C18-H to C3-H & C12-H | Strong | Weak | Confirms the relative stereochemistry of the C and D rings in the natural product core. acs.org |

| C18-H to C15 pseudoaxial-H | Weak | Not reported | Provides additional spatial information for the C ring. acs.org |

Comparison of Synthetically Prepared Stereoisomers

The synthesis of various stereoisomers of the this compound core has been a powerful tool for confirming the structure of the natural product. By creating different spatial arrangements of the atoms and comparing their spectroscopic data to the natural compound, chemists can definitively assign the correct stereochemistry.

Research has led to the successful synthesis of both the this compound aglycone and its epimer, epi-surugatoxin aglycone. acs.org The synthesis involved a key step where an initial stereoisomer was formed and then epimerized to yield the desired this compound core structure. acs.org The comparison of the NMR data of these synthetic isomers was critical. For example, the chemical shifts and coupling constants of the arene signals (C2, C3, C6) and the methyl signal (C18) of the synthetic this compound aglycone aligned well with those of a previously synthesized key intermediate, providing strong evidence for the correct structural assignment. acs.org

Interestingly, studies on the stability of these isomers revealed that the epi-surugatoxin aglycone is likely the more thermodynamically preferred stereoisomer. It was observed that the this compound aglycone could slowly convert to the epi form over several hours. acs.org This comparison not only helped in structural confirmation but also provided insights into the chemical properties and relative stabilities of the different stereoisomers within this alkaloid family. acs.org

Furthermore, the synthesis of prothis compound, a precursor to this compound, and its subsequent transformation into this compound has also been studied. Synthetic prothis compound was found to be unstable and could isomerize into an epi-prothis compound form. clockss.org

Table 2: Comparison of Synthetic this compound Aglycone Stereoisomers

| Feature | This compound Aglycone | epi-Surugatoxin Aglycone | Significance |

|---|---|---|---|

| Synthesis | Generated via epimerization of its precursor. acs.org | Formed initially in the synthetic sequence. acs.org | Demonstrates stereochemical control in synthesis. |

| Key ¹H NMR Signals | Arene and methyl signals consistent with reference compounds. acs.org | Shows distinct NMR signals compared to the this compound isomer. acs.org | Allows for unambiguous structural identification. |

| Thermodynamic Stability | Less stable; converts to the epi form over time. acs.org | More stable; considered the thermodynamically preferred isomer. acs.org | Provides insight into the inherent chemical properties of the isomers. |

| Key NOE Correlation | Strong NOE between C18-H and C3/C12-H. acs.org | Lacks the strong NOE correlation seen in the this compound isomer. acs.org | Confirms the distinct three-dimensional structures. |

Molecular Mechanisms of Action and Receptor Interaction

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding Profile

Surugatoxin is recognized as a potent and specific antagonist of nicotinic acetylcholine receptors. wikipedia.org Its binding profile is characterized by a high degree of selectivity for certain nAChR subtypes, a competitive mode of antagonism, and a strong binding affinity.

This compound demonstrates a pronounced specificity for ganglionic-type nicotinic acetylcholine receptors. wikipedia.orgnih.gov These receptors are integral to the autonomic ganglia, where they mediate the transmission of signals between pre- and post-ganglionic neurons. wikipedia.org The toxin acts as a ganglionic blocker, effectively inhibiting neurotransmission at these sites. wikipedia.org This selective action on ganglionic nAChRs distinguishes it from other nicotinic antagonists that may target neuromuscular or central nervous system receptors. wikipedia.orgwikipedia.org While this compound's action on ganglionic nAChRs is well-established, detailed affinity studies on individual nAChR subtypes composed of distinct cloned subunits are still needed for a more complete understanding. nih.gov

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors. wikipedia.org This means that it binds to the same or an overlapping site on the receptor as the endogenous agonist, acetylcholine (ACh), and other nicotinic agonists. abdn.ac.ukuam.es By occupying this binding site, this compound prevents ACh from binding and activating the receptor, thereby blocking the conformational changes that would normally lead to the opening of the ion channel. abdn.ac.uk The antagonism is reversible, and its inhibitory effect can be surmounted by increasing the concentration of the agonist. uam.esuomustansiriyah.edu.iq Studies on rat parasympathetic ganglion cells have shown that the blocking action of this compound, at low concentrations, appears to be independent of the membrane potential. nih.govnih.gov This characteristic, along with the observation that its blocking effect decreases slightly with increased agonist concentration, further supports its classification as a competitive antagonist that hinders agonist binding to the closed channel-receptor complex. nih.govnih.gov

The strength of the interaction between this compound and its receptor target is quantified by its dissociation constant (Kd), a measure of binding affinity. bmglabtech.comnih.gov A lower Kd value signifies a higher affinity. bmglabtech.com While specific Kd values for this compound across various nAChR subtypes are not extensively documented in the provided search results, its high potency suggests a strong binding affinity. wikipedia.org The determination of dissociation constants is crucial for comparing the affinity of different ligands and for understanding the molecular forces driving the ligand-receptor interaction. uah.esnih.gov The affinity of a ligand is determined by the rates of association and dissociation from the receptor. bmglabtech.com

Competitive Antagonism

Interaction with Ion Channel Gating and Receptor States

The interaction of this compound with nicotinic acetylcholine receptors influences the gating of the associated ion channel. As a competitive antagonist, this compound is thought to bind to the closed state of the channel-receptor complex, thereby preventing the agonist-induced conformational changes necessary for channel opening. wikipedia.orgnih.gov This stabilization of the closed state effectively blocks the flow of ions through the channel. elifesciences.orgfrontiersin.org The process of channel gating involves complex conformational transitions between resting, open, and desensitized states of the receptor. mdpi.comelifesciences.org Antagonists like this compound interfere with this cycle by preventing the transition to the open state. nih.gov The study of how different ligands, including antagonists, interact with and stabilize different receptor states is fundamental to understanding the allosteric mechanisms that govern the function of ligand-gated ion channels. mdpi.comnih.gov

Comparative Molecular Pharmacology with Other Cholinergic Ligands (e.g., Hexamethonium (B1218175), IS-toxin)

The pharmacological properties of this compound become clearer when compared with other cholinergic ligands.

Hexamethonium: Like this compound, hexamethonium is a ganglionic blocker that acts as a non-depolarizing antagonist at nicotinic acetylcholine receptors. wikipedia.orgwikipedia.org However, this compound is significantly more potent, being estimated to be 50 to 100 times more powerful than hexamethonium. wikipedia.org While both are ganglionic antagonists, there are differences in their mode of action. Studies on guinea-pig ileum suggest that this compound's anti-nicotinic action is more similar to that of mecamylamine (B1216088) than to hexamethonium. nih.gov Furthermore, unlike this compound, the blocking action of hexamethonium on rat parasympathetic ganglion cells is voltage-dependent and increases with agonist concentration, suggesting it blocks the open channel-receptor complex rather than competing for the binding site in the closed state. nih.govnih.gov

IS-toxin: IS-toxin is another compound derived from the same mollusk, Babylonia japonica, and is structurally similar to this compound. wikipedia.org It also produces a ganglionic blockade of nAChRs, indicating a similar mechanism of action to this compound. wikipedia.org

The table below provides a comparative overview of these cholinergic ligands.

| Feature | This compound | Hexamethonium | IS-toxin |

| Primary Target | Ganglionic nAChRs wikipedia.org | Ganglionic nAChRs wikipedia.org | Ganglionic nAChRs wikipedia.org |

| Mechanism | Competitive Antagonist wikipedia.org | Non-competitive (pore blocker) wikipedia.org | Ganglionic Blocker wikipedia.org |

| Potency | 50-100x more potent than Hexamethonium wikipedia.org | Less potent than this compound wikipedia.org | Similar to this compound wikipedia.org |

| Voltage Dependence | Block is largely voltage-independent at low concentrations nih.govnih.gov | Block is voltage-dependent nih.govnih.gov | Not specified |

| Interaction with Agonist | Block decreases with increased agonist nih.govnih.gov | Block increases with increased agonist nih.govnih.gov | Not specified |

Role in Understanding nAChR Structure and Function

Toxins like this compound have played a crucial role in advancing our understanding of the structure and function of nicotinic acetylcholine receptors. nih.govnih.gov By acting as specific probes, these molecules have helped to identify and characterize different nAChR subtypes and their distribution. nih.govresearchgate.netnih.gov The high affinity and specificity of such toxins allow for their use in radioligand binding assays to map the location of receptors and in structural studies to elucidate the architecture of the ligand-binding domain. nih.govfrontiersin.orgbiorxiv.org The study of how this compound and other antagonists interact with the receptor at a molecular level provides valuable insights into the conformational changes that underlie channel gating and the allosteric regulation of receptor function. elifesciences.orgelifesciences.orgmdpi.com This knowledge is not only fundamental to neuroscience but also aids in the rational design of new therapeutic agents that target specific nAChR subtypes. nih.gov

Biosynthetic Investigations and Proposed Pathways

Microbial Contributions to Surugatoxin Biogenesis

Initial observations of toxicity in the Japanese ivory shell, Babylonia japonica, revealed a crucial temporal variation. The shellfish were only toxic during the warmer months of July through September, a period that coincided with specific environmental conditions. wikipedia.org This temporal link hinted at an external source for the toxin, rather than endogenous production by the mollusk itself.

Subsequent research by Kosuge and colleagues provided a breakthrough, identifying a marine bacterium belonging to the Coryneform group as the true producer of this compound and its related compounds, neothis compound and prothis compound. wikipedia.org This discovery established that the toxicity of the shellfish is a result of bioaccumulation, where the toxins are metabolized products of this bacterium. wikipedia.org The involvement of microorganisms in producing complex natural products is a well-documented phenomenon in industrial biology, where microbes provide a diverse array of enzymatic and metabolic pathways. nih.govmdpi.com In the case of this compound, the bacterium synthesizes the toxin, which then accumulates in the mid-gut digestive gland of the carnivorous gastropod. wikipedia.org

Potential Precursors and Intermediate Metabolites

The biosynthesis of complex alkaloids like this compound involves a series of precursor molecules and intermediate steps. While the complete pathway for this compound is still under investigation, studies on related compounds and synthetic efforts have shed light on potential building blocks. For instance, the biosynthesis of other halogenated alkaloids often involves precursors like tyrosine and glycine, with methyl groups originating from methionine. thieme-connect.de

In the context of this compound's unique structure, which includes a spiro-oxindole core, researchers have explored various synthetic strategies that mimic potential biosynthetic steps. researchgate.net One approach involved the use of 6-bromoisatin (B21408) and a functionalized acetoacetate (B1235776) derivative to construct key intermediates. clockss.org Another study highlighted a key intermediate nitro ketone in the synthesis of both this compound and neothis compound. clockss.org

The relationship between prothis compound, neothis compound, and this compound provides further insight into the final stages of biosynthesis. Prothis compound can be converted into this compound, suggesting it is a direct precursor. clockss.org This transformation is thought to involve the cleavage of a ring in the prothis compound framework to form a ten-membered intermediate, which then undergoes ring closure to form the pentacyclic structure of this compound. clockss.org The conversion of prothis compound to this compound has been shown to be dependent on the presence of oxygen. clockss.org

Connection to Pterin (B48896) Chemistry and Biosynthetic Pathways

A significant feature of this compound's structure is the presence of a pterin moiety. researchgate.net Pterins are a class of heterocyclic compounds that are widespread in nature and play crucial roles in various biological processes, including acting as cofactors in enzymatic reactions. nih.govnih.gov Folic acid, an essential vitamin, is a well-known example of a pterin-containing molecule vital for the biosynthesis of amino acids and nucleic acids. researchgate.netnih.gov

The biosynthesis of pterins themselves typically starts from guanosine (B1672433) triphosphate (GTP). nih.gov In many organisms, the pathway to create the molybdenum cofactor (Moco), another pterin-based molecule, proceeds through a conserved series of intermediates, including cyclic pyranopterin monophosphate (cPMP). uni-greifswald.de While the specific pathway for the pterin portion of this compound has not been fully elucidated, the general principles of pterin biosynthesis provide a framework for understanding its formation. researchgate.net The presence of this complex pterin structure in this compound underscores the sophisticated biosynthetic machinery of the producing bacterium. researchgate.net

Analogues, Derivatives, and Structure Activity Relationships Sar

Investigation of Naturally Occurring Analogues (e.g., Neosurugatoxin, Prothis compound)

This compound is part of a family of spirooxindole alkaloids isolated from the Japanese ivory shell, Babylonia japonica. acs.orgrsc.org Alongside this compound, two other prominent naturally occurring analogues, neothis compound and prothis compound, have been identified and studied. rsc.orgwikipedia.org These toxins are believed to be the metabolic products of a marine Coryneform bacterium that accumulates in the mollusk. wikipedia.org

Neothis compound , like this compound, is a potent antagonist of nicotinic receptors. vapaguide.info In fact, it is considered even more potent than this compound. wikipedia.org It was found to be responsible for half of the total toxicity of the mollusc. clockss.org Structurally, it is a complex glycoside containing a spirooxindole core, a bromine atom, and two sugar moieties: myo-inositol and D-xylopyranose. clockss.org

Prothis compound was identified as the toxic component responsible for the other half of the ivory shell's toxicity. clockss.org Its structure was determined to be des-xylopyranosyl-neothis compound, meaning it differs from neothis compound by the absence of the D-xylopyranose sugar unit. clockss.org Prothis compound exhibits mydriasis-evoking and antinicotinic activities. clockss.org A significant chemical characteristic of prothis compound is its ability to convert into this compound. This transformation occurs gradually in a dilute acetic acid solution and is an oxidation reaction that requires molecular oxygen, likely proceeding through a dioxetane intermediate. clockss.org

Comparative studies of these natural analogues have provided initial insights into their structure-activity relationships. The varying potencies and structural differences between this compound, neothis compound, and prothis compound highlight the importance of the specific ring structures and substituent groups in their interaction with biological targets. acs.org

Synthesis of Novel this compound Derivatives for SAR Studies

The limited availability of this compound and its analogues from natural sources after 1978 spurred efforts in chemical synthesis to produce these molecules and their derivatives for further study. acs.orgwikipedia.org A primary focus has been the synthesis of the core aglycone of the this compound family, which serves as a crucial starting point for creating novel derivatives for structure-activity relationship (SAR) studies. acs.orgnih.govacs.org The synthesis of the this compound aglycone has been accomplished through multi-step processes, with key transformations including chemo-, regio-, and stereoselective oxindole (B195798) annulation and late-stage enamine oxidation. acs.org

The creation of the aglycone opens the door for further investigation into the toxin's pharmacophore. nih.gov By synthetically modifying the core structure, researchers can probe which functional groups are essential for activity. While extensive SAR studies involving a wide array of novel derivatives are not broadly documented, some synthetic work has provided valuable data.

For instance, the total synthesis of prothis compound has been achieved, starting from the aglycone of neothis compound. clockss.org Furthermore, research has confirmed that a synthetically prepared ethyl ester analogue of prothis compound exhibits similar bioactivity to the natural product, suggesting that modifications at this position may be tolerated without a significant loss of function. acs.org These synthetic achievements are critical for generating a library of related compounds to systematically explore the structural requirements for potent nAChR antagonism.

Pharmacophore Elucidation for nAChR Interaction

This compound functions as a specific, reversible, and competitive antagonist of ganglionic nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.orgvapaguide.info Its mechanism is believed to involve binding to the closed state of the receptor-channel complex. wikipedia.org The elucidation of its pharmacophore—the essential three-dimensional arrangement of functional groups responsible for its biological activity—is key to understanding this interaction.

The spirooxindole moiety is a fundamental component of the this compound pharmacophore. rsc.orgnews-medical.net This rigid, complex scaffold is found in numerous natural products with significant biological activities and provides the necessary three-dimensional structure for receptor binding. rsc.orguc.pt

Studies comparing neothis compound with structurally related compounds have revealed critical insights. One investigation examined analogues with and without the sugar moieties and the bromine atom to determine their contribution to antinicotinic activity. The results demonstrated that the bromine atom is a more important determinant for high-affinity binding to nicotinic receptors than the sugar groups. An analogue lacking the bromine atom was two orders of magnitude less potent in its antinicotinic activity.

General pharmacophore models for nicotinic ligands typically include a cationic center (like a protonatable amine) and a hydrogen bond acceptor. mdpi.com While a detailed, validated pharmacophore model specific to this compound's binding site is still an area of active research, the known key features include the rigid spirooxindole framework and the strategically positioned bromine atom, which contribute significantly to its potent and selective antagonism at nAChRs. nih.gov

Analytical Research Methodologies for Surugatoxin

Chromatographic Techniques for Research Sample Analysis

Chromatography is a fundamental tool in the analytical chemistry of surugatoxin, enabling the separation of this complex molecule from intricate biological matrices. imgroupofresearchers.com Techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC/MS) are employed in academic and research settings for this purpose. imgroupofresearchers.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of non-volatile compounds like this compound. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. imgroupofresearchers.comnih.gov The separation is based on the differential partitioning of the analyte between the two phases. nih.gov For marine toxins, including this compound and its analogs, HPLC is often coupled with detection methods like UV or fluorescence detection. researchgate.net More advanced applications utilize tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity, which is crucial when dealing with complex sample matrices like shellfish tissue. researchgate.netresearchgate.net Reversed-phase columns are commonly used for the analysis of such compounds. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective, and rapid chromatographic method primarily used for the qualitative screening of samples and for monitoring the progress of purification processes. imgroupofresearchers.comresearchgate.net While it offers lower resolution and sensitivity compared to HPLC, its speed makes it a valuable tool for preliminary analysis. imgroupofresearchers.comnih.gov In the early research on marine toxins, TLC was one of the classical methods used for analysis. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net It is particularly suitable for volatile compounds. imgroupofresearchers.com For non-volatile compounds like this compound, a derivatization step to create a more volatile analog may be necessary before analysis by GC/MS. researchgate.net This technique provides detailed structural information, aiding in the definitive identification of the compound.

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC/MS) |

|---|---|---|---|

| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. imgroupofresearchers.comnih.gov | Differential partitioning between a liquid mobile phase and a thin solid stationary phase on a flat plate. nih.gov | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. researchgate.net |

| Primary Use | Quantitative analysis, high-resolution separation. researchgate.netopenaccessjournals.com | Qualitative screening, monitoring reactions. researchgate.net | Identification and quantification of volatile or derivatized compounds. researchgate.net |

| Resolution | High to very high. openaccessjournals.com | Low to moderate. nih.gov | Very high. |

| Sensitivity | High, especially when coupled with MS. researchgate.netresearchgate.net | Low. semanticscholar.org | Very high. researchgate.net |

| Sample Type | Non-volatile and semi-volatile compounds. openaccessjournals.com | Wide range of non-volatile compounds. | Volatile or volatile-derivatized compounds. imgroupofresearchers.com |

| Notes | Often the preferred method for complex mixtures and trace analysis. researchgate.net | Fast and cost-effective for preliminary assessments. imgroupofresearchers.com | Provides structural information for identification. researchgate.net |

Spectroscopic Methods for Detection and Quantification in Research Matrices

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. These techniques measure the interaction of the molecule with electromagnetic radiation.

Mass Spectrometry (MS): As mentioned, MS, particularly when coupled with a chromatographic separation technique like LC or GC, is a cornerstone of this compound analysis. researchgate.net It provides a highly sensitive and specific means of detection and quantification. semanticscholar.org Techniques like electrospray ionization (ESI) are commonly used to ionize marine toxins for MS analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. In the context of this compound research, NMR has been crucial for confirming the structural assignments of synthetic intermediates and the final natural product. acs.org Techniques such as Nuclear Overhauser Effect (NOE) analysis help to determine the stereochemistry of the molecule. acs.org

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, can provide information about the functional groups present in a molecule. oatext.com Theoretical studies using Density Functional Theory (DFT) can be used to simulate and interpret the vibrational spectra of complex molecules like this compound, aiding in their structural analysis. oatext.com

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical to ensure that the data generated are reliable, accurate, and reproducible. emerypharma.comlabmanager.com This is a systematic process that is essential for any quantitative analysis used in research and regulatory settings. rssl.com

Method Development: The process begins with defining the objectives of the analytical method, such as the analyte of interest, the required sensitivity, and the sample matrix. emerypharma.com For a compound like this compound, this involves selecting the appropriate chromatographic and detection systems, and optimizing parameters such as the mobile phase composition, column type, and detector settings to achieve the desired separation and sensitivity. emerypharma.comeurofins.com The goal is to develop a method that is robust and fit for its intended purpose. rssl.com

Method Validation: Once a method is developed, it must be validated to demonstrate its suitability. emerypharma.com Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). labmanager.comrssl.com The key parameters evaluated during method validation include:

Accuracy: The closeness of the test results to the true value. labmanager.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings. labmanager.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. labmanager.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. emerypharma.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. emerypharma.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. emerypharma.com

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. emerypharma.com

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. emerypharma.com

The validation process ensures that the analytical method for this compound is reliable for its intended research application, whether it be for quantifying the toxin in biological extracts or for quality control of synthetic standards. rssl.com

Research Applications and Utility As Pharmacological Tools

Use as Molecular Probes for Nicotinic Acetylcholine (B1216132) Receptors

Surugatoxin's high affinity and specificity for ganglionic nicotinic acetylcholine receptors (nAChRs) make it a powerful molecular probe for studying this receptor class. wikipedia.orgnih.gov As a potent antagonist, it is capable of blocking the action of acetylcholine (ACh) at the postsynaptic membrane, thereby inhibiting ion flow. wikipedia.org This function allows it to be used in research to identify and characterize nAChRs. springernature.com The toxin binds tightly and reversibly to ganglionic nAChRs, with studies on the rat superior cervical ganglion reporting apparent dissociation equilibrium constants of 58 nM and 76 nM. wikipedia.orgnih.gov

The utility of toxins like SGTX as molecular probes is well-established; for instance, α-neurotoxins from snake venom were instrumental in the initial identification and purification of muscle-type nicotinic receptors. springernature.com Similarly, SGTX's selective action on ganglionic receptors allows researchers to differentiate and explore the specific physiological roles of these neuronal nAChRs. wikipedia.orgnih.gov By competing with other ligands, including the natural neurotransmitter acetylcholine, SGTX helps in mapping the binding sites and understanding the conformational changes the receptor undergoes during activation and blockade. wikipedia.org While radiolabeled and fluorescent versions of other toxins, like α-bungarotoxin, are widely used, the application of modified SGTX as a probe has been less common, partly due to its limited availability after the 1970s. wikipedia.orgthermofisher.com

Table 1: Properties of this compound as a Pharmacological Probe

| Property | Description | Reference |

|---|---|---|

| Target Receptor | Ganglionic Nicotinic Acetylcholine Receptors (nAChRs) | wikipedia.orgnih.gov |

| Mechanism of Action | Specific, reversible, and competitive antagonist | wikipedia.org |

| Potency | 50-100 times more potent than hexamethonium (B1218175) | wikipedia.org |

| Binding Affinity (Kd) | ~58-76 nM in rat superior cervical ganglion | wikipedia.orgnih.gov |

| Effect | Blocks ganglionic transmission by antagonizing ACh-induced depolarization | nih.gov |

Application in Neurobiological Research on Cholinergic Transmission

The cholinergic system is a fundamental component of the nervous system, and toxins that selectively interfere with it are invaluable tools for neurobiological research. springernature.comfrontiersin.org this compound's specific action as a ganglionic blocker has made it particularly useful for dissecting the pathways of cholinergic transmission in the autonomic nervous system. wikipedia.org The autonomic ganglia act as critical relay stations, and SGTX allows researchers to specifically inhibit the nicotinic receptors at these points. wikipedia.org

Research using the isolated superior cervical ganglion of the rat demonstrated that SGTX reversibly blocks nerve impulse transmission and prevents the depolarization of ganglion cells typically caused by nicotinic agonists like carbachol (B1668302). nih.gov Crucially, these studies also showed that SGTX did not inhibit the release of acetylcholine from presynaptic nerve terminals, confirming that its site of action is postsynaptic, directly on the nAChRs. nih.gov This precise mechanism allows for the targeted study of postsynaptic events in cholinergic neurotransmission without the confounding effects of altered neurotransmitter release. nih.gov By elucidating the function of ganglionic nAChRs, SGTX has contributed to the broader understanding of how the central nervous system communicates with peripheral organs. wikipedia.org

Insights into Receptor Subtype Selectivity

The family of nicotinic acetylcholine receptors is diverse, with numerous subtypes formed by different combinations of subunits (e.g., α1-α10, β1-β4). mdpi.com These subtypes have distinct pharmacological properties and physiological roles. A key feature of this compound for research is its selectivity for certain nAChR subtypes over others. nih.gov

SGTX is a selective antagonist of the ganglionic type of nAChRs. wikipedia.orgnih.gov Early pharmacological studies concluded that SGTX has a high and selective affinity for these ganglionic receptors, while not affecting other receptors like muscarinic acetylcholine receptors at similar concentrations. nih.gov For example, in studies on the rat superior cervical ganglion, SGTX effectively antagonized the effects of the nicotinic agonist carbachol but did not reduce the depolarizing effects of muscarine. nih.gov While SGTX is known to target ganglionic receptors, which are primarily composed of subunits like α3β4, the exact affinities for a wide range of specific, cloned nAChR subtypes have not been as extensively characterized as those for other toxins like α-conotoxins. nih.govmdpi.com Nevertheless, its established preference for ganglionic nAChRs allows it to be used to discriminate these from other nAChR subtypes, such as the muscle-type (α1β1δγ) or the α7 homomeric neuronal subtype. nih.gov

Table 2: Receptor Selectivity Profile of this compound

| Receptor Type | Interaction | Effect | Reference |

|---|---|---|---|

| Ganglionic Nicotinic AChRs (e.g., α3-containing) | High-affinity antagonist | Blocks channel opening and depolarization | wikipedia.orgnih.govnih.gov |

| Muscle-Type Nicotinic AChRs | Low to no affinity | Generally considered inactive at ganglionic-blocking concentrations | nih.govmdpi.com |

| Muscarinic AChRs | No significant interaction | Does not block muscarine-induced depolarization | nih.gov |

| 5-HT Receptors | Some interaction noted | Reduced depolarization to 5-hydroxytryptamine (serotonin) | nih.gov |

Comparative Studies with other Marine Neurotoxins

This compound belongs to a broad class of marine neurotoxins that have become indispensable tools in neuroscience. mdpi.comresearchgate.net Comparing SGTX with other marine toxins highlights its unique pharmacological profile.

Neothis compound: Found in the same mollusk, Babylonia japonica, neothis compound is structurally related to SGTX but is an even more potent antagonist of nicotinic acetylcholine receptors. wikipedia.orgresearchgate.net Both toxins share a similar mechanism of action, functioning as ganglionic blockers. wikipedia.org

alpha-Conotoxins: These peptides from the venom of marine cone snails are renowned for their exquisite selectivity for different nAChR subtypes. mdpi.comnih.gov Unlike the broader ganglionic blockade of SGTX, specific α-conotoxins can distinguish between closely related subtypes, such as α3β2 and α3β4, making them highly sophisticated probes for mapping receptor structure and function. mdpi.commdpi.com

alpha-Bungarotoxin: This protein toxin from snake venom is a classic probe for muscle-type nAChRs at the neuromuscular junction and also binds with high affinity to α7 neuronal nAChRs. springernature.comthermofisher.com Its action is distinct from SGTX, which primarily targets ganglionic receptors and has a low affinity for the muscle type. wikipedia.orgnih.gov This difference allows researchers to use SGTX and α-bungarotoxin to selectively study and differentiate between major branches of the cholinergic system. springernature.com

Tetrodotoxin (B1210768) and Saxitoxin (B1146349): These toxins are not targeted to nAChRs. Instead, they are potent blockers of voltage-gated sodium channels. researchgate.netnih.gov Comparing SGTX to these toxins underscores the diversity of molecular targets utilized by marine neurotoxins. While SGTX blocks neurotransmission at the receptor level, tetrodotoxin and saxitoxin prevent the propagation of action potentials along the nerve axon itself. nih.gov

Table 3: Comparison of this compound with Other Marine Neurotoxins

| Toxin | Source | Molecular Target | Primary Use | Reference |

|---|---|---|---|---|

| This compound | Ivory mollusk (Babylonia japonica) | Ganglionic nAChRs | Studying autonomic cholinergic transmission | wikipedia.orgnih.gov |

| Neothis compound | Ivory mollusk (Babylonia japonica) | Ganglionic nAChRs (more potent than SGTX) | Antagonist for ganglionic nAChRs | wikipedia.orgresearchgate.net |

| α-Conotoxins | Cone snails (Conus sp.) | Highly selective for various nAChR subtypes | Discriminating between specific nAChR subtypes | mdpi.commdpi.com |

| Saxitoxin | Dinoflagellates, Cyanobacteria | Voltage-gated sodium channels | Probing sodium channel function | nih.gov |

Future Directions and Contemporary Research Challenges

Addressing Supply Limitations for Research

A primary and formidable challenge in surugatoxin research is the severe limitation of its supply. The toxin was originally isolated from the midgut gland of the Japanese ivory shell, Babylonia japonica, found in Suruga Bay. acs.org However, the toxicity of these mollusks was transient, appearing only during the summer months and declining rapidly after 1978. wikipedia.org Subsequent research identified the true origin of the toxin as a marine bacterium of the Coryneform group, which was bioaccumulated by the snail. wikipedia.orgnih.govresearchgate.net Since the disappearance of the toxin from the snail population, all existing natural supplies have been depleted, effectively halting many avenues of research. acs.org

Efforts to overcome this scarcity through chemical synthesis have been undertaken but have highlighted the molecule's complexity. The total synthesis of this compound and its aglycone has been achieved, but these processes are exceptionally lengthy and low-yielding. For instance, early syntheses of this compound and neothis compound required 27 steps and yielded only 0.2% and 0.5% respectively, producing mere milligrams of the final product. acs.org While newer synthetic strategies have been developed to be more concise, they remain inadequate for producing the quantities required for extensive biological and pharmacological testing. acs.org This supply crisis makes it imperative to develop more efficient synthetic routes or alternative production methods to revitalize research into this unique family of alkaloids.

Exploration of Undiscovered this compound Analogues

The initial investigations that led to the discovery of this compound also identified related compounds, namely neothis compound and prothis compound. acs.orgwikipedia.org These naturally occurring analogues possess variations in their chemical structures, suggesting the existence of a broader family of this compound-like molecules produced by the marine bacterium. The biosynthetic machinery responsible for creating the complex pentacyclic spirooxindole core of this compound could potentially generate other derivatives that have not yet been identified. acs.orgmdpi.com

Future research should focus on exploring the potential for undiscovered analogues. This could involve searching for the original toxin-producing bacterium or related species in other marine environments. Many marine gastropods are known to be relatively untapped resources for novel bioactive compounds, and a targeted search in species with similar feeding habits or from similar ecological niches could yield new structural variants. nih.govresearchgate.netuq.edu.au The discovery of new analogues would be invaluable, providing deeper insights into the structure-activity relationships of this class of compounds and potentially offering new molecules with different potencies or selectivities for nicotinic acetylcholine (B1216132) receptors (nAChRs).

Advanced Computational Modeling of Toxin-Receptor Interactions

Understanding the precise molecular interactions between this compound and its target, the neuronal nAChRs, is fundamental to explaining its potent antagonistic activity. nih.gov Given the scarcity of the natural toxin, advanced computational modeling presents a powerful, resource-efficient alternative for in-depth investigation. plos.org Techniques such as molecular docking and molecular dynamics simulations can be used to model the binding of this compound and its known analogues to various nAChR subtypes. nih.gov

These models often utilize the acetylcholine-binding protein (AChBP), a well-established structural homologue of the nAChR ligand-binding domain, to simulate the toxin-receptor complex. nih.govresearchgate.net By simulating the binding pose and calculating the binding free energy, researchers can identify the key amino acid residues in the receptor's binding pocket that are critical for the interaction. Furthermore, methods like Density Functional Theory (DFT) can be employed to analyze the vibrational and electronic properties of the toxin itself, providing a deeper understanding of its chemical reactivity and conformational dynamics. oatext.comoatext.com Such computational studies can guide the rational design of new, simplified analogues or derivatives with tailored binding properties, predicting their potential efficacy before undertaking complex and costly chemical synthesis.

Development of Highly Selective Research Probes

This compound and its analogues are highly valuable as pharmacological tools because they specifically block ganglionic nAChRs. scispace.comnih.gov This inherent selectivity makes them excellent starting points for the development of high-quality chemical probes to investigate the physiology and pharmacology of the nervous system. scispace.com A high-quality chemical probe is a small molecule that interacts selectively with a specific protein target, allowing researchers to elucidate that protein's function in complex biological systems. promega.com

The key criteria for an effective research probe include high potency (typically with an in vitro IC50 or K_d <100 nM), significant selectivity (>30-fold) over other closely related receptors, and demonstrated activity in cellular systems. promega.com Future research efforts could focus on the rational design and synthesis of novel this compound analogues that meet these stringent criteria. By modifying the this compound scaffold, it may be possible to create a new generation of probes with enhanced selectivity for specific nAChR subtypes (e.g., α3β4 vs. α7). These highly selective probes would be instrumental in dissecting the distinct roles of various nAChR subtypes in neuronal signaling, which is critical for both basic neuroscience and the identification of new therapeutic targets.

Biotechnological Approaches for Sustainable Production in Research

Given the severe limitations of both natural sourcing and chemical synthesis, biotechnology offers the most promising path toward a sustainable supply of this compound for research. The discovery that the toxin is produced by a Corynebacterium species opens the door to microbiological and genetic approaches. nih.govresearchgate.net A critical future direction is to isolate the original bacterium or a related strain and sequence its genome to identify the biosynthetic gene cluster responsible for producing the this compound scaffold.

Once the relevant genes are identified, they can be engineered into a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms are well-characterized, grow rapidly, and are amenable to large-scale fermentation, which could enable the production of this compound and its precursors in a controlled and sustainable manner. nus.edu.sg This strategy would not only solve the supply problem but could also be used to produce novel, "unnatural" analogues by manipulating the biosynthetic pathway through metabolic engineering. Adopting such sustainable production processes aligns with the broader push for greener and more efficient manufacturing in the chemical and pharmaceutical sectors. mdpi.com

Data Tables

Table 1: Known Natural this compound Compounds

| Compound Name | Molecular Formula | Note |

| This compound | C₂₅H₂₆BrN₅O₁₃ | Originally isolated from Babylonia japonica; acts as a potent antagonist of ganglionic nicotinic acetylcholine receptors. wikipedia.orgnih.gov |

| Neothis compound | C₃₀H₃₄BrN₅O₁₅ | An analogue of this compound, also isolated from B. japonica. It is significantly more potent as a ganglion-blocking agent. acs.orgscispace.com |

| Prothis compound | C₃₀H₃₅BrN₅O₁₄ | A precursor or related analogue to neothis compound found in the same mollusk. acs.orgscispace.com |

Table 2: Summary of Research Challenges and Future Directions

| Area of Focus | Challenge or Direction | Description | Potential Impact |

| Supply & Synthesis | Overcoming severe supply limitations. | Natural source has been unavailable since the 1980s, and current total synthesis methods are too complex and low-yielding for practical use. acs.orgwikipedia.org | Enabling extensive pharmacological and biological studies that are currently impossible due to lack of material. |

| Analogue Discovery | Exploration for undiscovered natural analogues. | The existence of three known analogues suggests a broader family of related compounds may be produced by the source bacterium. acs.orgmdpi.com | Discovery of new molecules with potentially improved potency, selectivity, or novel pharmacological properties. |

| Computational Chemistry | Advanced modeling of toxin-receptor interactions. | Using techniques like molecular dynamics and DFT to simulate how this compound binds to nAChR subtypes without needing physical samples. nih.govoatext.com | Providing a detailed molecular-level understanding of the toxin's mechanism and guiding the design of new derivatives. |

| Pharmacological Tools | Development of highly selective research probes. | Modifying the this compound scaffold to create new molecules with very high selectivity for specific nAChR subtypes. promega.com | Creation of invaluable tools for neuroscience research to dissect the function of individual receptor subtypes in health and disease. |

| Biotechnology | Establishing sustainable biotechnological production. | Identifying the this compound biosynthetic gene cluster from its bacterial source and expressing it in a laboratory microorganism for large-scale production. nih.govmdpi.com | Providing a reliable, scalable, and sustainable source of this compound and its analogues for all research applications. |

常见问题

Basic: What are the primary pharmacological effects of Surugatoxin (SGTX), and which experimental models are most suitable for initial characterization?

SGTX is a neurotoxin initially isolated from the Japanese ivory mollusc (Babylonia japonica). Its primary pharmacological action involves antagonism of nicotinic acetylcholine receptors (nAChRs), particularly in autonomic ganglia. For initial characterization, in vitro models like the guinea pig isolated ileum are widely used due to their sensitivity to nAChR modulation. Dose-response curves for agonists (e.g., nicotine) in the presence of SGTX can quantify receptor affinity and competitive antagonism .

Basic: What spectroscopic and chromatographic methods are recommended for identifying and quantifying SGTX in biological samples?

SGTX isolation and quantification require HPLC with UV-Vis detection (optimized at λ = 210–230 nm for alkaloid detection) and LC-MS/MS for high specificity. Structural elucidation employs FT-IR and Raman spectroscopy to analyze vibronic-mode coupling, supported by Density Functional Theory (DFT) simulations to validate spectral assignments .

Advanced: How can researchers design experiments to resolve contradictions in reported receptor-specific effects of SGTX (e.g., α3β4 vs. α7 nAChR subtypes)?

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-epibatidine) in heterologous expression systems (e.g., Xenopus oocytes) to measure SGTX’s IC₅₀ across subtypes.

- Schild analysis : Compare shifts in agonist dose-response curves under varying SGTX concentrations to differentiate competitive vs. allosteric inhibition .

- Cross-validate with in silico docking studies (e.g., AutoDock Vina) to assess binding pocket interactions .

Advanced: What methodological considerations are critical when analyzing SGTX’s vibrational spectra to avoid misinterpretation of vibronic-mode coupling?

- Control for solvent artifacts : Use deuterated solvents in FT-IR/Raman to eliminate interference from O-H/N-H stretches.

- Temperature-dependent studies : Resolve overlapping peaks by collecting spectra at cryogenic temperatures.

- DFT validation : Compare experimental spectra with simulated vibrational modes (e.g., using Gaussian 16) to confirm assignments. Discrepancies >5 cm⁻¹ warrant re-evaluation of computational parameters (basis sets, functional selection) .

Advanced: How should researchers address variability in SGTX’s bioactivity across different in vitro preparations (e.g., tissue-specific sensitivity)?

- Standardize tissue sourcing : Use tissues from genetically similar models (e.g., specific pathogen-free guinea pigs) to minimize biological variability.

- Normalize receptor density : Quantify nAChR expression via Western blot or qPCR in each preparation.

- Include positive controls : Co-administer a reference antagonist (e.g., hexamethonium) to validate assay sensitivity .

Advanced: What strategies can reconcile contradictory findings between SGTX’s in vitro potency and in vivo toxicity profiles?

- Pharmacokinetic profiling : Measure SGTX’s bioavailability and blood-brain barrier penetration using LC-MS/MS in plasma/CSF samples.

- Metabolite screening : Identify active derivatives via high-resolution mass spectrometry (HRMS).

- Dynamic modeling : Develop a physiologically based pharmacokinetic (PBPK) model to simulate tissue-specific exposure .

Advanced: How can researchers optimize the stability of SGTX in solution for long-term pharmacological studies?

- Solvent selection : Use acidic buffers (pH 4–5) to prevent alkaline hydrolysis.

- Temperature control : Store stock solutions at –80°C in amber vials to avoid photodegradation.

- Stability assays : Monitor degradation via weekly HPLC-UV checks over 6 months .

Advanced: What computational approaches are recommended to predict SGTX’s off-target effects in complex biological systems?

- Molecular dynamics (MD) simulations : Analyze SGTX’s interaction with non-nAChR targets (e.g., serotonin receptors) over 100-ns trajectories.

- Chemoproteomics : Use affinity-based probes to capture SGTX-binding proteins in neuronal lysates.

- Machine learning : Train models on Tox21 datasets to predict cytotoxicity endpoints .

Key Considerations for SGTX Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。